2-Bromo-2,2-difluoro-1-phenylethanol
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-2,2-difluoro-1-phenylethanol consists of a phenyl group attached to a carbon atom, which is further connected to a bromine atom and two fluorine atoms. The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Bromo-2,2-difluoro-1-phenylethanol has a molecular formula of C8H7BrF2O and a molecular weight of 237.04 g/mol. More detailed physical and chemical properties can be found in various chemical databases .Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- Regio- and Enantioselective Bromocyclization of Difluoroalkenes: A novel strategy utilizing regio- and enantioselective bromocyclization of difluoroalkenes to access RCF2Br-containing heterocycles has been highlighted, demonstrating the synthetic versatility of CF2Br intermediates through functionalization to a variety of enantioenriched α,α-difluoromethylene-containing products. This approach underscores the compound's utility in creating complex molecular architectures with potential applications in pharmaceuticals (Miller et al., 2020).
Material Science and Polymer Chemistry
- Polyurethanes with Co-polyoxetane Soft Blocks: Research involving polyurethanes containing poly(2-trifluoroethoxymethyl-2-methyl)-co-(2-bromomethyl-2-methyl)-1,3-propylene oxide (co-polyoxetane) soft blocks indicates the modification of surface properties of conventional polyurethane. This demonstrates the role of such compounds in enhancing material properties, particularly in modifying hydrophobicity and surface characteristics for specialized applications (Wynne et al., 2007).
Environmental and Analytical Chemistry
- Electrocatalytic Reduction: The electrocatalytic reduction of halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) on various metal electrodes showcases an interesting application of similar compounds in studying the electrochemical behaviors and mechanisms, contributing to the understanding of complex reactions and potential environmental detoxification strategies (Langmaier & Samec, 1996).
Analytical Method Development
- Identification and Quantitative Analysis in Bromadol: 2-Phenylethanol was identified as a main impurity in commercial Bromadol, illustrating the use of analytical techniques in ensuring the purity of chemical compounds, which is crucial for both research purposes and industrial applications. A new HPLC method for the quantitative analysis of this impurity was established, demonstrating the importance of analytical chemistry in quality control and purification processes (Li et al., 2014).
properties
IUPAC Name |
2-bromo-2,2-difluoro-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHSGGJHKRBRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696613 | |
Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2,2-difluoro-1-phenylethanol | |
CAS RN |
74492-28-7 | |
Record name | 2-Bromo-2,2-difluoro-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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